molecular formula C9H18N2O4 B1588292 Ile-Ser CAS No. 6403-14-1

Ile-Ser

Cat. No.: B1588292
CAS No.: 6403-14-1
M. Wt: 218.25 g/mol
InChI Key: TWVKGYNQQAUNRN-ACZMJKKPSA-N
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Description

Ile-Ser, also known as isoleucyl-serine, is a dipeptide composed of the amino acids isoleucine and serine. Dipeptides like this compound are formed when two amino acids are linked by a peptide bond. This compound is of interest due to its potential biological activities and applications in various fields, including biochemistry and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ile-Ser typically involves the formation of a peptide bond between isoleucine and serine. This can be achieved through standard peptide synthesis techniques, such as the use of dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction generally occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids, followed by deprotection and cleavage from the resin .

Chemical Reactions Analysis

Types of Reactions: Ile-Ser can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the serine residue can lead to the formation of serine derivatives, while reduction of the peptide bond can yield amino alcohols .

Scientific Research Applications

Ile-Ser has several applications in scientific research:

Mechanism of Action

The mechanism by which Ile-Ser exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can interact with enzymes and receptors, influencing various biochemical processes. The serine residue in this compound can participate in hydrogen bonding and other interactions, contributing to its biological activity .

Comparison with Similar Compounds

  • Val-Ser (valyl-serine)
  • Leu-Ser (leucyl-serine)
  • Ala-Ser (alanyl-serine)

Comparison: Ile-Ser is unique due to the presence of isoleucine, which has a branched side chain, providing distinct steric and hydrophobic properties compared to other dipeptides like Val-Ser and Leu-Ser. These differences can influence the compound’s interactions with biological targets and its overall bioactivity .

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-3-5(2)7(10)8(13)11-6(4-12)9(14)15/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t5-,6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVKGYNQQAUNRN-ACZMJKKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427404
Record name CHEBI:74078
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6403-14-1
Record name CHEBI:74078
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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